2-chloro-N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)pyridine-4-carboxamide
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Overview
Description
2-Chloro-N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within the ring structure. This compound is characterized by its unique molecular structure, which includes a chloro group, a methyl group, a phenyl group, and a carboxamide group attached to the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)pyridine-4-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 2-methyl-5-phenylthiazole with chloropyridine-4-carboxamide under specific conditions, such as the presence of a suitable catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, thiazole derivatives have been studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine: Thiazole derivatives are known for their medicinal properties, and this compound may be explored for its potential therapeutic applications. It could be used in the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)pyridine-4-carboxamide is structurally similar to other thiazole derivatives, such as 2-chloro-N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)pyridine-3-carboxamide and 2-chloro-N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)pyridine-5-carboxamide.
Uniqueness: What sets this compound apart from its similar counterparts is the specific position of the chloro and carboxamide groups on the pyridine ring. This structural difference can lead to variations in its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-19-15(14(22-10)11-5-3-2-4-6-11)20-16(21)12-7-8-18-13(17)9-12/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEWYVSQUSOQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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